molecular formula C20H19NO4 B11929860 Fmoc-Pro-OH-15N

Fmoc-Pro-OH-15N

Cat. No.: B11929860
M. Wt: 338.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-STBUMTBBSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N, commonly referred to as Fmoc-Pro-OH-15N, is a derivative of L-proline where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N typically involves the reaction of L-proline-15N with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is unique due to its specific application in peptide synthesis and its nitrogen-15 labeling, which makes it highly suitable for NMR studies. Its stability and ease of removal under mild conditions further enhance its utility in various research applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

338.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1

InChI Key

ZPGDWQNBZYOZTI-STBUMTBBSA-N

Isomeric SMILES

C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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